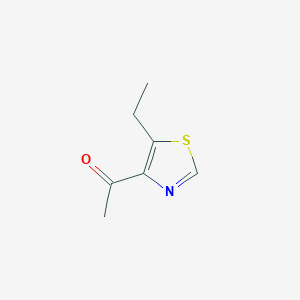

Thiazole, acetyl-ethyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NOS |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

1-(5-ethyl-1,3-thiazol-4-yl)ethanone |

InChI |

InChI=1S/C7H9NOS/c1-3-6-7(5(2)9)8-4-10-6/h4H,3H2,1-2H3 |

InChI Key |

MLQBANLPAYVLSE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=CS1)C(=O)C |

Origin of Product |

United States |

Haloaldehydes or Ketones with Thioamides/thioureas

Common Synthesis Routes

While specific industrial synthesis methods for 2-acetyl-4-ethylthiazole are not extensively published, general synthetic routes for thiazole (B1198619) derivatives are well-established. A common method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.

For the synthesis of related compounds like 2-acetylthiazole (B1664039), one patented method involves the reaction of 2-bromothiazole (B21250) with butyllithium, followed by the addition of ethyl acetate (B1210297). google.com Another approach for creating substituted thiazoles is the reaction of ethyl acetoacetate (B1235776) with N-bromosuccinimide, followed by a reaction with a thiourea (B124793) derivative. tandfonline.com These general principles of thiazole synthesis would likely be adaptable for the production of 2-acetyl-4-ethylthiazole.

Chemical Reactivity and Derivatization Strategies of Acetyl Ethyl Thiazoles

Fundamental Reactivity of the Thiazole (B1198619) Nucleus in Acetyl-Ethyl Derivatives

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. wikipedia.org Its reactivity is a product of its distinct electronic structure.

Thiazoles are considered aromatic due to the delocalization of six π-electrons, which includes a lone pair from the sulfur atom, across the planar ring. nih.govglobalresearchonline.net This aromatic character is evidenced by the chemical shifts of its ring protons in ¹H NMR spectroscopy, which appear in the aromatic region between 7.27 and 8.77 ppm, indicating a significant diamagnetic ring current. globalresearchonline.net

The distribution of electron density within the thiazole ring dictates its substitution patterns. The nitrogen atom's electron-withdrawing nature makes the C2 position the most electron-deficient, while the electron-donating sulfur atom enriches the C5 position. pharmaguideline.com Consequently, the thiazole nucleus exhibits distinct regioselectivity in substitution reactions:

Electrophilic Substitution: The calculated π-electron density reveals that the C5 position is the primary site for electrophilic attack. pharmaguideline.com If the C5 position is occupied, electrophilic substitution can occur at the C4 position, although this is less favorable. pharmaguideline.com The presence of electron-donating groups on the ring, particularly at the C2 position, can further facilitate electrophilic attack at C5. pharmaguideline.com

Nucleophilic Substitution: The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com This position is also the most acidic, and its proton can be removed by strong bases. pharmaguideline.comwikipedia.org

The inherent reactivity of the thiazole ring allows for selective functionalization at its carbon and nitrogen atoms.

Reactions at the C2-Position: The acidity of the C2-proton allows for deprotonation by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a C2-lithiated intermediate. wikipedia.org This nucleophilic species can then react with a variety of electrophiles, including aldehydes, ketones, and alkyl halides, providing a powerful method for introducing substituents at this position. pharmaguideline.com

Reactions at the C5-Position: As the most electron-rich carbon, C5 is the preferred site for electrophilic substitution reactions. pharmaguideline.com These include halogenation and sulfonation, although the thiazole ring itself can be resistant to such reactions unless activated by electron-donating substituents. pharmaguideline.com

Reactions at the N3-Position: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be readily protonated by acids or alkylated by reacting with alkyl halides. pharmaguideline.com This N-alkylation results in the formation of quaternary thiazolium salts, which are important in catalysis and as synthetic intermediates. wikipedia.org

| Ring Position | Electronic Character | Primary Reactivity | Common Reactions | Resulting Structures |

|---|---|---|---|---|

| C2 | Electron-deficient, Acidic | Nucleophilic Attack / Deprotonation | Reaction with strong bases (e.g., n-BuLi) followed by electrophiles; Nucleophilic substitution | C2-substituted thiazoles |

| N3 | Basic, Nucleophilic | Protonation / Alkylation | Reaction with acids; Reaction with alkyl halides | Thiazolium salts |

| C4 | Relatively neutral | Secondary site for electrophilic attack | Electrophilic substitution (if C5 is blocked) | C4-substituted thiazoles |

| C5 | Electron-rich | Electrophilic Attack | Halogenation, Sulfonation, Nitration, Mercuration | C5-substituted thiazoles |

Transformations of the Acetyl Group in Acetyl-Ethyl Thiazole Scaffolds

The acetyl group, a methyl ketone attached to the thiazole ring, is a key functional handle for a variety of chemical transformations, most notably condensation reactions.

The acetyl moiety's α-methyl protons are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile that can participate in various condensation reactions. A prominent example is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. msu.edu This reaction involves the base-catalyzed reaction between a ketone possessing α-hydrogens (in this case, the acetyl-thiazole) and an aromatic carbonyl compound that lacks α-hydrogens, typically an aromatic aldehyde. msu.edu

The classical Claisen-Schmidt reaction is often carried out using aqueous or alcoholic sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) as the catalyst. msu.edu The reaction proceeds via the formation of the thiazolyl enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol intermediate readily occurs to yield a stable, conjugated system.

The direct products of the Claisen-Schmidt condensation between acetyl-thiazoles and various aromatic aldehydes are thiazole-based chalcones. msu.edu Chalcones are α,β-unsaturated ketones that serve as important intermediates in the synthesis of flavonoids and other biologically active molecules. The synthesis of thiazole-chalcone hybrids is a common strategy in medicinal chemistry. The general synthetic scheme involves stirring the acetyl-thiazole with a selected aromatic aldehyde in a solvent like ethanol (B145695), with a base such as sodium hydroxide added to catalyze the condensation. msu.edu

| Acetyl-Thiazole Reactant | Aromatic Aldehyde | Reaction Conditions | Product Type |

|---|---|---|---|

| 1-(2-phenylthiazol-4-yl)ethanone | Various substituted benzaldehydes | Base catalyst (e.g., NaOH), Ethanol | 3-(Aryl)-1-(2-phenylthiazol-4-yl)prop-2-en-1-ones |

| 1-(2-mercapto-4-methylthiazol-5-yl)ethan-1-one | Various substituted benzaldehydes | Base catalyst (e.g., NaOH), Ethanol | 3-(Aryl)-1-(2-mercapto-4-methylthiazol-5-yl)prop-2-en-1-ones |

| 2-acetylthiazole (B1664039) | Various aromatic/heteroaromatic aldehydes | Base catalyst (e.g., NaOH), Ethanol | 3-(Aryl/Heteroaryl)-1-(thiazol-2-yl)prop-2-en-1-ones |

Functionalization of the Ethyl Moiety

Direct chemical modification of the ethyl group on a thiazole ring is a less frequently explored derivatization strategy compared to reactions involving the thiazole nucleus or the acetyl group. The ethyl group is a saturated alkyl chain and lacks the intrinsic reactivity of the aromatic ring or the ketone functionality.

Standard methods for alkane functionalization, such as free-radical halogenation, could theoretically be applied. For instance, reaction with N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator could potentially introduce a bromine atom at the benzylic-like α-position of the ethyl group. nih.gov This halogenated intermediate could then serve as a substrate for subsequent nucleophilic substitution reactions, allowing for the introduction of various other functional groups. However, such radical reactions can sometimes suffer from a lack of selectivity and the formation of multiple products, making them synthetically challenging. The scientific literature provides limited examples of this specific transformation on an ethyl-thiazole, indicating that synthetic strategies often prioritize building the desired functionality into the precursors before the thiazole ring is formed.

Formation of Hybrid and Fused Heterocyclic Systems

The strategic manipulation of the acetyl-ethyl thiazole scaffold allows for its integration into a variety of other heterocyclic systems, leading to the formation of novel hybrid molecules. These hybrids often exhibit unique chemical and physical properties, making them subjects of interest in various fields of chemical science.

A notable strategy for creating hybrid molecules involves linking acetyl-thiazole derivatives with pyrimidinone rings. This is often achieved through a multi-step synthetic sequence that begins with the well-established Biginelli three-component reaction to form dihydropyrimidinones. nih.gov These intermediates can then be brominated at the acetyl group, creating a reactive site for subsequent cyclization with a thiourea (B124793) derivative via the Hantzsch thiazole synthesis. nih.gov

This approach results in the formation of pyrimidinone-linked thiazole derivatives. nih.gov The reaction conditions, such as the use of absolute ethanol and maintaining a temperature of 50 °C, are crucial for the successful synthesis of these hybrid compounds. nih.gov The resulting structures can be further modified at the 2-amino position of the thiazole and the 4-position of the pyrimidinone core, offering a pathway to a diverse library of hybrid molecules. nih.gov The purity of the synthesized compounds is typically assessed using thin-layer chromatography (TLC), and their structures are confirmed through various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and LCMS analysis. nih.gov

A solid-phase synthesis approach has also been developed for creating a library of thiazolo-pyrimidinone derivatives. mdpi.com This method utilizes a Thorpe–Ziegler reaction followed by cyclization to construct the core thiazolo[4,5-d]pyrimidin-7(6H)-one structure. mdpi.com This solid-phase methodology allows for the efficient generation of a diverse set of compounds with high yields in each synthetic step. mdpi.com

The synthesis of hybrid molecules combining pyridazinone and thiazole moieties has been explored, often with the goal of developing compounds with specific biological activities. One reported approach involves creating an amide linkage between the two heterocyclic rings. nih.gov For instance, a pyridazinone-thiazole hybrid with an amide linkage has been synthesized and investigated for its potential anticonvulsant properties. nih.gov The specific derivative, 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide, demonstrated notable activity in preclinical models. nih.gov

The synthetic strategies for these hybrids can be versatile. For example, the reaction of 2-(1-(4-(2-ethyl)thiazol-2-yl)hydrazono)ethyl)pyridazin-3(2H)-one derivatives highlights the use of the hydrazone linkage to connect the two heterocyclic systems. The core structure of these compounds is built upon the reactivity of the acetyl group on the thiazole ring, which can be converted to a hydrazone, providing a versatile point of connection to the pyridazinone ring.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and efficient method for integrating acetyl-ethyl thiazoles with triazole systems. researchgate.netnih.gov This reaction is known for its high selectivity, mild reaction conditions, and compatibility with a wide range of functional groups, making it ideal for creating complex hybrid molecules. researchgate.netnih.govnih.gov

The general strategy involves modifying the acetyl-ethyl thiazole to introduce either an azide (B81097) or a terminal alkyne functionality. This "clickable" thiazole derivative can then be reacted with a corresponding alkyne- or azide-functionalized partner to form a stable 1,2,3-triazole linkage. nih.govtuwien.ac.at This approach allows for the modular synthesis of thiazole-triazole hybrids, where the properties of the final molecule can be fine-tuned by varying the substituents on both the thiazole and the reacting partner. nih.govarkat-usa.org The resulting triazole ring is not merely a passive linker; it can participate in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the hybrid molecule. nih.gov

The synthesis of these hybrids has been successfully achieved through multicomponent reaction approaches, leading to a new series of triazole-thiazole hybrids. nih.gov The versatility of click chemistry has been demonstrated in the synthesis of various 1,2,3-triazole derivatives, showcasing its broad applicability in medicinal chemistry and drug discovery. researchgate.netyoutube.com

The functional groups on acetyl-ethyl thiazoles provide opportunities for creating bridges to other molecular scaffolds through the formation of thioether and amide linkages. These linkages are common in medicinal chemistry and can impart desirable pharmacokinetic and pharmacodynamic properties to the resulting molecules. researchgate.net

Amide bond formation is a widely used strategy. For instance, the 2-amino group of a thiazole ring can be acylated with a carboxylic acid derivative to form an amide bridge. This approach has been used to synthesize a variety of thiazole derivatives with potential biological activities. researchgate.netresearchgate.net The reaction conditions for amide bond formation are generally well-established and can be adapted to a wide range of substrates.

Thioether linkages can be introduced through various synthetic methods. For example, a thiol-containing molecule can react with a thiazole derivative bearing a suitable leaving group, such as a halogen, to form a thioether bridge. This strategy has been employed in the synthesis of complex heterocyclic systems. researchgate.net The formation of these bridges allows for the connection of the thiazole ring to other aromatic or aliphatic systems, expanding the structural diversity of the resulting compounds.

Ring-Opening and Rearrangement Reactions (if applicable to acetyl-ethyl thiazoles)

While the thiazole ring is generally stable, under certain conditions, it can undergo ring-opening or rearrangement reactions. However, specific examples of such reactions directly involving acetyl-ethyl thiazoles are not extensively documented in the readily available literature.

In a broader context of related heterocyclic systems, thiophilic ring-opening and rearrangement reactions have been observed in complex natural products containing epoxyketone functionalities. nih.gov These reactions are often initiated by the addition of a thiol to a reactive site in the molecule, leading to a cascade of events that can result in the opening of a heterocyclic ring or the rearrangement of the molecular skeleton. nih.gov

For thiazoles, the Hantzsch synthesis itself involves the formation and subsequent dehydration of a hydroxythiazoline intermediate, which could be considered a form of rearrangement leading to the final aromatic thiazole ring. youtube.comnih.gov The stability of the aromatic thiazole ring makes it less prone to ring-opening reactions compared to its non-aromatic precursors.

Further research would be needed to explore the potential for inducing ring-opening or rearrangement reactions specifically in acetyl-ethyl thiazoles, which could potentially lead to novel and synthetically useful chemical transformations.

Advanced Spectroscopic and Structural Elucidation Techniques for Acetyl Ethyl Thiazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of acetyl-ethyl thiazole (B1198619) isomers. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides detailed information about the connectivity of atoms and the electronic structure of the molecule.

¹H NMR: The proton NMR spectrum of an acetyl-ethyl thiazole would exhibit characteristic signals for the ethyl group, the acetyl group, and the thiazole ring proton. The ethyl group typically presents as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The acetyl group's methyl protons would appear as a sharp singlet. The proton on the thiazole ring would appear as a singlet at a downfield chemical shift, indicative of its position on an electron-deficient aromatic ring. The precise chemical shifts depend on the substitution pattern on the thiazole ring.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. Key resonances would include those for the carbonyl carbon of the acetyl group (typically in the 190-200 ppm range), the carbons of the thiazole ring (in the aromatic region, ~115-170 ppm), and the carbons of the ethyl and acetyl methyl groups (in the upfield, aliphatic region). ipb.pt The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, allowing for clear differentiation between isomers. ipb.pt For the parent thiazole molecule, ¹³C NMR signals appear at δ 153.4 (C-2), 143.7 (C-4), and 115.1 (C-5). The introduction of acetyl and ethyl groups would cause predictable shifts in these values.

Detailed spectral data for various thiazole derivatives have been reported, providing a basis for interpreting the spectra of acetyl-ethyl thiazole. mdpi.comresearchgate.netchemicalbook.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Acetyl-Ethyl Thiazole Data is estimated based on typical values for thiazole and related functional groups.

| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Ethyl | -CH₂- | 2.7 - 3.1 (quartet) | 20 - 30 |

| Ethyl | -CH₃ | 1.2 - 1.5 (triplet) | 10 - 15 |

| Acetyl | -C(O)- | - | 190 - 200 |

| Acetyl | -CH₃ | 2.5 - 2.8 (singlet) | 25 - 30 |

| Thiazole Ring | C-H | 7.5 - 9.0 (singlet) | 115 - 150 |

| Thiazole Ring | C-S | - | 150 - 170 |

| Thiazole Ring | C-N | - | 140 - 160 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For acetyl-ethyl thiazole, the IR spectrum would be dominated by absorptions corresponding to the carbonyl group of the acetyl moiety and the vibrations of the thiazole ring.

The most prominent feature in the IR spectrum would be a strong absorption band for the C=O stretching vibration of the ketone, typically appearing in the region of 1680-1700 cm⁻¹. The exact position depends on the electronic effects of the thiazole ring. The spectrum would also display characteristic bands for the C=N and C=C stretching vibrations within the thiazole ring, usually found between 1400 and 1600 cm⁻¹. researchgate.net C-H stretching vibrations of the ethyl group and the thiazole ring proton would be observed in the 2850-3100 cm⁻¹ range. pressbooks.pub The analysis of IR spectra for numerous thiazole derivatives confirms these assignments. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Table 2: Key Infrared Absorption Frequencies for Acetyl-Ethyl Thiazole Data compiled from general spectroscopic tables and studies on related thiazole compounds. researchgate.netpressbooks.pubresearchgate.net

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C=O (Acetyl Ketone) | Stretch | 1680 - 1700 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium to Strong |

| C-H (Aromatic/Thiazole) | Stretch | 3020 - 3100 | Variable |

| C=N (Thiazole Ring) | Stretch | 1450 - 1600 | Medium to Strong |

| C=C (Thiazole Ring) | Stretch | 1400 - 1550 | Medium to Strong |

| C-S (Thiazole Ring) | Stretch | 600 - 800 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is crucial for determining the molecular weight of acetyl-ethyl thiazole and for obtaining structural information through its fragmentation pattern. The molecular formula for acetyl-ethyl thiazole is C₇H₉NOS, corresponding to a monoisotopic mass of approximately 155.04 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule will form a molecular ion ([M]⁺), which then undergoes fragmentation. The fragmentation pattern is a unique fingerprint that helps in structure elucidation. Plausible fragmentation pathways for acetyl-ethyl thiazole would involve:

Alpha-cleavage: Loss of the methyl group from the acetyl moiety to form a stable acylium ion [M-15]⁺. This is often a very prominent peak.

McLafferty rearrangement: If the ethyl group is at a suitable position, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can lead to the elimination of an alkene (ethene).

Cleavage of the ethyl group: Loss of the ethyl group ([M-29]⁺) can occur.

Ring fragmentation: The thiazole ring itself can break apart, leading to characteristic fragments containing sulfur and nitrogen. researchgate.netresearchgate.net

Analysis of related compounds like 2-acetylthiazole (B1664039) (C₅H₅NOS) provides a reference for these fragmentation processes. nist.gov

Table 3: Predicted Mass Spectrometry Fragments for Acetyl-Ethyl Thiazole (C₇H₉NOS) Based on common fragmentation pathways for ketones and thiazole derivatives. researchgate.netdocbrown.infodocbrown.info

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 155 | [C₇H₉NOS]⁺ | Molecular Ion (M⁺) |

| 140 | [C₆H₆NOS]⁺ | Loss of methyl radical (•CH₃) from acetyl group |

| 126 | [C₆H₈NS]⁺ | Loss of acetyl radical (•COCH₃) |

| 112 | [C₅H₆NS]⁺ | Loss of ethyl group and a hydrogen |

| 85 | [C₃H₃NS]⁺ | Cleavage of the thiazole ring |

| 43 | [CH₃CO]⁺ | Acylium ion from acetyl group (often the base peak) |

| 29 | [C₂H₅]⁺ | Ethyl cation |

X-ray Diffraction (XRD) for Single-Crystal Structural Analysis

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are fundamental for the separation of acetyl-ethyl thiazole from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor reaction progress and determine the number of components in a mixture. nih.govnih.gov For acetyl-ethyl thiazole, a silica (B1680970) gel plate would be used as the stationary phase, and a solvent system of varying polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) would serve as the mobile phase. The different isomers of acetyl-ethyl thiazole would likely have different Rf values due to slight differences in their polarity, allowing for a visual assessment of separation. Visualization can be achieved under UV light, as the thiazole ring is a chromophore. nih.gov

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the detection and identification power of mass spectrometry. This technique is ideal for separating isomers of acetyl-ethyl thiazole and confirming their identity and purity. A reversed-phase HPLC column (e.g., C18) with a mobile phase gradient (e.g., water and acetonitrile) would effectively separate the isomers based on their differential partitioning between the stationary and mobile phases. The eluting compounds are then introduced into the mass spectrometer, which provides their molecular weight and fragmentation data, confirming the identity of each separated peak. pku.edu.cn

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to study the electronic and structural properties of thiazole derivatives. nih.govmdpi.com DFT methods, such as B3LYP and ωB97XD, combined with various basis sets like 6-31G(d,p) or 6-311++G(d,p), allow for the optimization of molecular geometries and the calculation of numerous electronic parameters. mdpi.comnih.gov These calculations are fundamental for predicting the behavior of molecules and understanding their intrinsic properties. For instance, studies on thiazole-sulfonamide analogs and other derivatives have successfully employed DFT to assess their geometric and electronic characteristics. mdpi.com

The electronic structure of a molecule is key to its reactivity and is often analyzed by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Theoretical investigations on various thiazole derivatives have calculated this energy gap to predict their chemical activity. For example, the HOMO-LUMO gap for 5-acetyl-2,4-dimethylthiazole (B181997) was calculated to be 4.42 eV, indicating that charge transfer occurs within the molecule and it cannot be easily polarized. This large energy gap suggests that the molecule possesses high kinetic stability. In contrast, studies on other thiazole derivatives have shown that substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. The values of the LUMO-HOMO energy gap are considered a reflection of the chemical activity of a molecule. hmdb.ca

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 5-acetyl-2,4-dimethylthiazole | HSEH1PBE/LanL2DZ | - | - | 4.42 | researchgate.net |

| 3-phenylbenzo[d]thiazole-2(3H)-imine (R=H) | M06-2x/6-311++G(d,p) | -7.14 | -1.22 | 5.92 | nih.gov |

| 3-phenylbenzo[d]thiazole-2(3H)-imine (R=NO2) | M06-2x/6-311++G(d,p) | -8.01 | -2.91 | 5.10 | nih.gov |

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify and compare the chemical reactivity of molecules. These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

Studies on substituted 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives have shown that electron-withdrawing groups (like -NO2) increase electrophilicity, while electron-donating groups (like -CH3) increase nucleophilicity. nih.gov These descriptors are crucial for predicting how a molecule will interact with other reagents and for understanding reaction mechanisms. For instance, calculations have been used to show that certain thiazole derivatives are chemically reactive, which correlates with their observed biological activity. nih.gov

DFT calculations are also employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. For example, in a study of thiazole-sulfonamide derivatives, slight differences of ±0.01Å in S-C and S-N bond lengths were observed between analogs with different functional groups, indicating the electronic influence of substituents on the molecular structure. nih.gov The calculations can confirm the minimum energy nature of the optimized geometries on the potential energy surface through vibrational frequency analysis. mdpi.com This information is vital for understanding how the molecule's shape influences its interactions with biological targets.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of thiazole derivatives, MD simulations can reveal how these compounds behave in a biological environment, such as in solution or interacting with a protein. nih.gov These simulations provide detailed information on the stability of ligand-protein complexes, conformational changes, and the role of solvent molecules.

For example, MD simulations have been used to investigate the disruption mechanism of a 2,4-thiazolidinedione (B21345) derivative against the aggregation of tau protein, which is implicated in Alzheimer's disease. The simulations showed that the compound could significantly alter the conformation of the protein oligomer, reducing its ordered structure. hmdb.ca Similarly, MD studies on thiazole-naphthyl derivatives confirmed their stable binding to DNA, providing insights into their potential as anticancer agents. nih.gov These simulations are crucial for validating docking results and understanding the dynamic nature of molecular interactions. nih.govnih.gov

Molecular Docking and Molecular Modeling Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. The process involves generating various poses of the ligand in the receptor's binding site and scoring them based on their energetic favorability.

Molecular docking studies on various thiazole derivatives have successfully predicted their binding modes and affinities for a range of biological targets. nih.gov These studies can identify key amino acid residues in the receptor's active site that are crucial for binding. The interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For instance, docking studies of novel thiazole derivatives with the colchicine (B1669291) binding site of tubulin revealed binding energies higher than that of the reference compound, combretastatin (B1194345) A-4, suggesting their potential as tubulin polymerization inhibitors. In another study, thiazole-sulfonamide analogs were docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov The results showed that the most potent analog formed key interactions with the catalytic residues of the enzymes, explaining its high inhibitory activity. nih.govmdpi.com The binding affinity is often reported as a docking score or a calculated binding free energy (in kcal/mol), where a more negative value indicates a stronger interaction.

| Thiazole Derivative | Target Protein | Key Interacting Residues | Predicted Binding Energy/Score | Source |

|---|---|---|---|---|

| Compound 4c (a 2,4,5-substituted thiazole) | EGFR | - | Good docking score | |

| Compound 5c (a 2,4-disubstituted thiazole) | Tubulin | AsnB249, AsnA101 | -13.88 to -14.50 kcal/mol (range for several derivatives) | |

| Compound 39 (N-[3-(4-methoxyphenyl)- nih.govnih.govthiadiazol-5-yl]-acetamide) | Adenosine (B11128) A3 Receptor | Q167, F168, F182, I186, W243, L246, S247 | - | |

| Thiazole-sulfonamide analog 1 | AChE | - | - | nih.gov |

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Molecular Interfaces

Computational studies, including molecular docking and molecular dynamics (MD) simulations, provide critical insights into the non-covalent interactions that govern the behavior of acetyl-ethyl thiazole and related derivatives at molecular interfaces, such as the active sites of proteins. These interactions are primarily driven by hydrogen bonds and hydrophobic contacts, which determine the molecule's binding affinity and orientation.

Molecular docking simulations of various thiazole derivatives have identified key interaction patterns. For instance, in studies involving imidazole-thiazole hybrids, the thiazole ring was observed to engage in partly charged and partly polar interactions, in addition to hydrophobic contacts, allowing it to fit well within protein active sites nih.gov. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the ring itself can participate in π-π stacking and π-cation interactions with aromatic amino acid residues like Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP) nih.govnih.gov.

The substituents on the thiazole ring, such as the acetyl and ethyl groups, play a crucial role in defining these interactions. The oxygen atom of an acetyl group is a potent hydrogen bond acceptor, capable of forming strong H-bonds with donor residues like Arginine (ARG) or Cysteine (CYS) nih.gov. Meanwhile, the ethyl group, being nonpolar, contributes to hydrophobic interactions within the binding pocket, enhancing the stability of the ligand-protein complex researchgate.net. Molecular dynamics simulations have confirmed that hydrophobic interactions, often involving the alkyl and aryl substituents on the thiazole core, are a major driving force for the stability of these complexes nih.govresearchgate.net.

In one study, molecular dynamics simulations of a thiazole derivative complexed with lanosterol (B1674476) 14-alpha demethylase revealed that hydrophobic interactions with residues such as PHE384, PHE241, and TYR126 were predominant nih.gov. Simultaneously, water bridges and hydrogen bonds were formed with other key residues, highlighting the cooperative nature of these non-covalent forces in achieving stable binding nih.gov. These computational analyses underscore the versatility of the thiazole scaffold, where acetyl and ethyl groups can be strategically placed to optimize interactions with specific molecular targets.

Table 1: Summary of Key Interactions for Thiazole Derivatives at Molecular Interfaces from Computational Studies

| Interaction Type | Interacting Group on Thiazole Derivative | Interacting Residue Examples (Protein) | Supporting Evidence |

|---|---|---|---|

| Hydrogen Bonding | Thiazole Ring Nitrogen/Sulfur, Acetyl Oxygen | ARG, CYS, MET, LYS, ASN nih.govnih.govnih.gov | The nitrogen of an imidazole (B134444) ring formed H-bonds with LYS 745 and MET 793 nih.gov. |

| π-π Stacking | Thiazole Ring, Phenyl Rings | PHE, TYR nih.govnih.gov | Imidazole and thiazole rings showed π-π stacking with PHE 83 and TYR 76 nih.gov. |

| π-Cation Interaction | Thiazole Ring | ARG nih.gov | The thiazole ring was found to interact with ARG 96 through pi-cation interactions nih.gov. |

| Hydrophobic Interactions | Ethyl Group, Thiazole Ring, Phenyl Rings | PHE, TYR, TRP nih.govnih.govresearchgate.net | Interactions were observed around the phenyl ring and towards the thiazole ring nih.gov. |

| Water Bridges | Ligand functional groups | SER, HIS, MET | Water bridges were observed with residues like Ser382, Ser508, and Met509 nih.gov. |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing more potent and selective molecules. Computational approaches have become indispensable in this field, allowing for the systematic analysis of how specific structural modifications to a molecule, such as acetyl-ethyl thiazole, influence its biological activity acs.org. These studies help in building predictive models that can guide the synthesis of new and more effective compounds nih.govnih.gov.

For thiazole derivatives, 2D and 3D-QSAR models have been successfully developed to correlate molecular structures with various biological activities, including antimicrobial and receptor antagonist effects nih.govresearchgate.net. These models use molecular descriptors—quantifiable properties related to a molecule's steric, electronic, and hydrophobic characteristics—to build a mathematical relationship with the observed activity researchgate.netnih.gov.

For example, a 3D-QSAR study on thiazole derivatives as adenosine A3 receptor antagonists highlighted the importance of specific steric and electronic fields around the molecule nih.gov. The analysis suggested that bulky substituents might be favored in some regions of the binding site, while electron-withdrawing or -donating groups are preferred in others to enhance binding affinity nih.gov. Similarly, 2D-QSAR studies have revealed that descriptors related to atomic charges and lipophilicity are critical for the activity of thiazole compounds nih.gov.

Identification of Key Structural Features for Mechanistic Effects

Computational SAR studies have been instrumental in pinpointing the specific structural features of thiazole derivatives that are crucial for their mechanistic effects.

The Thiazole Core: The thiazole ring itself is often considered a critical pharmacophore acs.orgnih.gov. Its geometry and electronic properties, including the presence of heteroatoms (nitrogen and sulfur), allow it to serve as a versatile scaffold that can engage in a multitude of interactions such as hydrogen bonding and π-π stacking nih.govnih.gov. In some contexts, the thiazole core has been shown to be superior to similar five-membered rings like oxazole (B20620) in conferring inhibitory activity nih.gov.

The Acetyl Group: The placement of an acetyl group is a recurring theme in SAR studies. An acyl group at position 5 of the thiazole ring was found to be a favorable substituent for antibacterial activity nih.gov. The carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor, a feature that is often critical for anchoring the molecule within a protein's active site.

The Ethyl Group: The ethyl group, and alkyl groups in general, primarily contribute through steric and hydrophobic effects. SAR studies have shown that the presence of a methyl or ethyl group at certain positions can increase binding affinity, likely by occupying a hydrophobic pocket within the target protein nih.gov. Conversely, the introduction of larger, bulkier groups can sometimes lead to a decrease in activity, indicating a sterically constrained binding site nih.gov. The position of the ethyl group is also critical; for instance, moving an ethoxy group on an associated phenyl ring from the 4-position to the 2-position was found to significantly enhance biological activity in one series of inhibitors researchgate.net.

These computational insights allow researchers to rationally design new acetyl-ethyl thiazole analogs with improved potency and selectivity by modifying these key structural features.

Table 2: Computationally Identified Key Structural Features and Their Mechanistic Roles

| Structural Feature | Potential Mechanistic Role | SAR/QSAR Finding | Reference |

|---|---|---|---|

| Thiazole Ring | Core scaffold, H-bonding, π-interactions | The thiazole core provides superior inhibition compared to oxazole in certain inhibitors. | nih.gov |

| Acetyl Group | Hydrogen bond acceptor | Acyl group substitution at position 5 of the thiazole ring resulted in antibacterial activity. | nih.gov |

| Ethyl Group | Hydrophobic interactions, steric bulk | The presence of a methyl or ethyl substituent at the R position can increase binding affinity. | nih.gov |

| Substituent Position | Optimizes fit in binding pocket | Shifting an ethoxy group from the 4- to the 2-position on a phenyl ring improved activity. | researchgate.net |

| Molecular Lipophilicity (LogP) | Membrane permeability, solubility, binding | A decrease in lipophilicity was correlated with an increase in A3 binding affinity. | nih.gov |

Compound Names Table

Multicomponent Reactions (MCRs) for Diversified Acetyl-Ethyl Thiazole Libraries

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov

One-pot syntheses of thiazoles, often employing the principles of the Hantzsch reaction within a multicomponent framework, have been extensively developed. scispace.commdpi.comasianpubs.org These strategies allow for the construction of the thiazole ring from simple, readily available starting materials without the need to isolate intermediates. For instance, a one-pot reaction could involve an aldehyde, a ketone, ammonium (B1175870) salt, and a sulfur source to generate a polysubstituted thiazole. nih.gov A simple route for the synthesis of substituted thiazole derivatives by a multicomponent reaction between arylglyoxals, acetylacetone (B45752) or ethyl acetoacetate (B1235776), and thiosemicarbazones has been reported. colab.wsresearchgate.net

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods.

Mechanochemical Synthesis: This solvent-free approach involves the use of mechanical force (e.g., ball milling) to initiate chemical reactions. clockss.org It offers several advantages, including reduced solvent waste, shorter reaction times, and often, higher yields. clockss.orgrsc.org The synthesis of thiazoles via mechanochemical methods has been successfully demonstrated, providing a green alternative to traditional solvent-based syntheses. nih.govingentaconnect.combenthamdirect.com

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. rsc.org The development of thiazole syntheses in aqueous media has been a significant focus. bepls.comrsc.orgmedmedchem.com Microwave-assisted synthesis in water has been shown to be a clean, efficient, and catalyst-free method for preparing trisubstituted thiazoles. rsc.org

Directed Synthesis from Precursor Molecules

Specific precursor molecules can be strategically employed to synthesize targeted thiazole derivatives.

L-cysteine (B1669680) ethyl ester hydrochloride is a versatile building block for the synthesis of thiazole derivatives. csic.esarkat-usa.org A two-step protocol for the synthesis of ethyl 2-substituted-1,3-thiazole-4-carboxylates from L-cysteine ethyl ester hydrochloride has been described. arkat-usa.org This involves the reaction of L-cysteine ethyl ester hydrochloride with an appropriate aldehyde, followed by oxidation to form the thiazole ring. arkat-usa.orgresearchgate.net

N-acetyl cysteine can also serve as a starting material for the synthesis of thiazole derivatives. researchgate.net A synthetic route involves the conversion of N-acetyl-S-ethyl cysteine to a substituted carbamide, which then reacts with an α-chloroacetophenone to form a substituted thiazole ring. researchgate.net

Catalytic Systems and Reaction Conditions in Acetyl-Ethyl Thiazole Synthesis

The efficiency and selectivity of thiazole synthesis can be significantly influenced by the choice of catalytic systems and reaction conditions.

Acid catalysis is frequently employed in thiazole synthesis to facilitate the condensation and cyclization steps. Acetic acid is a commonly used catalyst in the reaction between arylglyoxals, thiosemicarbazones, and active methylene (B1212753) compounds to produce polysubstituted thiazoles. researchgate.netcolab.ws In some cases, stronger acids or Lewis acids might be used to promote the reaction. For example, a perchloric acid-acetic anhydride (B1165640) catalyst system has been used in the synthesis of related thiazole derivatives. psu.edu

Base-mediated reactions provide an alternative pathway for thiazole synthesis. Bases can be used to deprotonate one of the reactants, increasing its nucleophilicity and facilitating the initial condensation step. For instance, the cyclization of active methylene isocyanides with α-oxodithioesters to form 5-acylthiazoles can be induced by bases like potassium hydroxide (B78521) or DBU. researchgate.net Similarly, base-mediated condensations have been utilized in flow chemistry to prepare thiazole compounds. durham.ac.uk

In recent years, green chemistry principles have driven the development of more environmentally friendly synthetic methods. Solvent-free and microwave-assisted protocols have emerged as efficient alternatives to traditional heating methods. bepls.com Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of thiazole derivatives. nih.govnih.gov For example, the synthesis of 2-acetyl-5-arylthiophenes and related thiazoles has been successfully carried out using microwave irradiation. semanticscholar.orgresearchgate.net Solvent-free conditions, often coupled with microwave heating or the use of solid supports, can further enhance the green credentials of the synthesis by minimizing waste. nih.govresearchgate.net

Mechanistic Biochemical Interactions of Acetyl Ethyl Thiazole Derivatives

Molecular Mechanisms of Enzyme Modulation and Inhibition

The versatility of the thiazole (B1198619) scaffold allows its derivatives to act as inhibitors for a diverse array of enzymes by engaging with critical amino acid residues in the enzyme's binding pockets.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission. The inhibition of these enzymes, particularly AChE, is a key strategy in the symptomatic treatment of Alzheimer's disease. jrespharm.com Thiazole derivatives have been extensively investigated as cholinesterase inhibitors.

Studies on new thiazolylhydrazone derivatives have revealed potent inhibitory activity against AChE, with some compounds showing inhibition at nanomolar concentrations, comparable to the reference drug donepezil. nih.gov For instance, compound 2i (2-Methoxy-5-[(2-{4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}hydrazineylidene)methyl]phenol) was identified as a highly active agent with an IC₅₀ value of 0.028 µM against AChE. nih.gov In contrast, most of these derivatives exhibit only weak inhibition of BChE. nih.govnih.gov

Molecular docking studies have elucidated the binding modes of these inhibitors within the AChE active site. nih.gov These compounds typically position themselves to interact with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The interactions often involve hydrogen bonds, π-π stacking, and hydrophobic interactions. The thiazole ring and associated phenyl groups can form π-π stacking interactions with aromatic residues like tryptophan (Trp) and tyrosine (Tyr) in the active site gorge, while other functional groups can form hydrogen bonds with residues such as serine (Ser) and histidine (His). nih.gov

| Compound ID | AChE IC₅₀ (µM) nih.gov | BChE Inhibition nih.govnih.gov |

| 2a | 0.063 ± 0.003 | Weak |

| 2b | 0.056 ± 0.002 | Weak |

| 2e | 0.040 ± 0.001 | Weak |

| 2g | 0.031 ± 0.001 | Weak |

| 2i | 0.028 ± 0.001 | Weak |

The p38 mitogen-activated protein (MAP) kinases are central players in cellular signaling pathways that respond to inflammatory cytokines and environmental stress. researchgate.netresearchgate.net Inhibition of p38α MAPK is a therapeutic strategy for inflammatory diseases. Thiazole derivatives have been identified as potent inhibitors of this kinase. researchgate.net

A notable example is TAK-715, an N-[4-[2-Ethyl-4-(3-Methylphenyl)-1,3-Thiazol-5-Yl]-2-Pyridyl]Benzamide, which was developed as an orally active p38 inhibitor. tandfonline.com The mechanism of inhibition involves the binding of the thiazole derivative to the ATP-binding pocket of the p38 kinase. researchgate.net Computational docking models show that these inhibitors form specific interactions within this pocket, particularly with the "hinge" region of the enzyme, which is crucial for ATP binding. The interactions prevent the phosphorylation of downstream targets, thereby blocking the inflammatory signaling cascade. researchgate.netosti.gov The thiazole core acts as a scaffold, positioning other parts of the molecule, like the pyridyl and phenyl groups, to make critical contacts with hydrophobic and polar residues in the ATP-binding site. researchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govfrontiersin.org Consequently, inhibiting VEGFR-2 is a major target in anticancer therapy.

Several studies have demonstrated that thiazole-based derivatives can effectively inhibit VEGFR-2. nih.govnih.gov For instance, a series of thiazolyl-pyrazolines were evaluated, where structure-activity relationship (SAR) studies highlighted the importance of the substituent at the C-5 position of the thiazole ring. nih.gov A derivative with an ethyl ester group at this position showed enhanced activity compared to one with an acetyl group. nih.gov Compound 10d , a thiazolyl-pyrazoline, was identified as the most potent VEGFR-2 inhibitor in its series, with an IC₅₀ of 43.0 nM. nih.gov

Molecular docking studies reveal that these compounds bind to the ATP-binding site in the kinase domain of VEGFR-2. nih.gov The binding is stabilized by hydrogen bonds with key amino acid residues like Cys919 in the hinge region and π-π stacking interactions with residues such as Phe1047 in the hydrophobic pocket. rsc.org This occupation of the ATP-binding site prevents the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways responsible for endothelial cell proliferation and migration.

| Compound Class | Example Compound | VEGFR-2 IC₅₀ (nM) nih.gov |

| Acetyl-thiazole derivative | 10a | 450.3 ± 8.3 |

| Ethyl ester-thiazole derivative | 10b | 78.4 ± 1.5 |

| Amide-thiazole derivative | 10c | 102.2 ± 4.3 |

| Methoxy-amide-thiazole derivative | 10d | 43.0 ± 2.4 |

Lactate (B86563) dehydrogenase (LDH), particularly the hLDHA isoform (LDH-5), is a critical enzyme in anaerobic glycolysis. nih.govmdpi.com Many cancer cells rely heavily on this pathway for energy production (the Warburg effect), making LDH a promising target for anticancer drugs. acs.org

Thiazole derivatives have been identified as inhibitors of mitochondrial lactate dehydrogenase. mdpi.commdpi.com Studies on thiazolyl-thiazole derivatives showed a concentration-dependent inhibition of cancer cell growth, with compounds like 14c and 14e exhibiting IC₅₀ values of 0.54 µM and 0.50 µM, respectively, against the HepG-2 liver cancer cell line. mdpi.comresearchgate.net Confocal laser scanning imaging confirmed that these compounds act by inhibiting mitochondrial LDH enzymes. mdpi.comresearchgate.net

Molecular docking studies suggest that these thiazole-based inhibitors bind to the active site of hLDHA, interacting with key residues and the cofactor NADH. acs.org By blocking the active site, they prevent the conversion of pyruvate (B1213749) to lactate, disrupting the cancer cells' metabolic cycle and leading to cell death. acs.org

| Compound ID | Target Cell Line | IC₅₀ (µM) mdpi.com |

| 14a | HepG-2 | 0.84 ± 0.04 |

| 14c | HepG-2 | 0.52 ± 0.03 |

| 14e | HepG-2 | 0.5 ± 0.02 |

| Doxorubicin (Reference) | HepG-2 | 0.68 ± 0.03 |

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD⁺-dependent deacetylases that target a variety of protein substrates, including α-tubulin and histones. nih.govmdpi.com Due to its role in cell cycle regulation and neurodegenerative processes, SIRT2 has emerged as a therapeutic target for cancer and neurological diseases. mdpi.com

Thiazole-based compounds have been discovered as potent and selective SIRT2 inhibitors. nih.govmdpi.com Enzymatic assays have identified derivatives that inhibit SIRT2 activity in the low micromolar range. nih.gov For example, a thiazole-based compound, 5a , was found to have a SIRT2 IC₅₀ of 9.0 µM. mdpi.com Mechanistic studies revealed that some thiazole inhibitors act via a competitive inhibition mechanism with respect to the NAD⁺ cofactor and a non-competitive mechanism with respect to the acetylated peptide substrate. dundee.ac.uk

Molecular modeling has provided insights into the binding mode, showing key interactions with the SIRT2 binding pocket. These include van der Waals forces and π–π stacking interactions with hydrophobic and aromatic residues such as Tyr104, Phe119, Phe234, and Phe235, which are crucial for achieving high inhibitory potency. nih.gov This binding prevents the deacetylation of SIRT2 substrates; for instance, treatment of cells with these inhibitors leads to an increase in the acetylation of α-tubulin, a known SIRT2 target. mdpi.com

| Compound Class | SIRT2 IC₅₀ | Inhibition Mechanism (vs. NAD⁺) | Inhibition Mechanism (vs. Peptide) | Key Interacting Residues |

| Thiazole-based inhibitors nih.govdundee.ac.uk | 9.0 - 17.3 µM | Competitive | Non-competitive | Tyr104, Phe119, Phe234, Phe235 |

The D1 protease is an enzyme involved in the repair cycle of Photosystem II (PSII) in plants. Inhibition of this protease disrupts the repair of photo-damaged D1 protein, leading to the inactivation of PSII and ultimately causing plant death. This makes the D1 protease a target for the development of novel herbicides.

A series of novel thiazole derivatives have been synthesized and identified as potential inhibitors of D1 protease. mdpi.com These compounds were designed based on a lead structure identified through homology modeling and virtual screening. mdpi.comresearchgate.net The synthesis involved the formation of a thiazole ring from a precursor containing an acetyl group. mdpi.com In vivo herbicidal activity tests confirmed the efficacy of these compounds. mdpi.comresearchgate.net Importantly, enzyme activity assays with native spinach D1 protease demonstrated that one of the synthesized compounds acts as a competitive inhibitor . mdpi.comresearchgate.net This indicates that the thiazole derivative directly competes with the natural substrate for binding to the active site of the D1 protease. The predicted binding energy for a lead hit was calculated to be -14.56 Kcal/mol, with a predicted inhibition constant (Ki) of 20.81 pM, suggesting a high-affinity interaction. mdpi.com

Cellular Pathway Interventions and Mechanistic Cellular Responses

Thiazole derivatives, including those with acetyl and ethyl functional groups, demonstrate significant biological activity through targeted interactions with cellular machinery. These interactions can lead to a variety of cellular responses, from the initiation of programmed cell death in cancer cells to the disruption of vital processes in microbes. The specific substitutions on the thiazole ring are crucial in determining the compound's primary mechanism of action and its therapeutic potential.

Induction of Apoptosis Pathways in Cell Lines

Acetyl-ethyl thiazole derivatives have been identified as potent inducers of apoptosis, or programmed cell death, in various cancer cell lines. This activity is a cornerstone of their potential as anticancer agents. Research indicates that these compounds can trigger apoptosis through multiple pathways, often involving cell cycle arrest and modulation of key regulatory proteins.

Studies have shown that novel thiazole derivatives can suppress the growth of human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com For instance, certain derivatives induce cell cycle arrest at the G1/S phase, leading to an accumulation of cancer cells in the pre-G1 phase, a hallmark of apoptosis. mdpi.com One study demonstrated that a specific thiazole derivative increased the population of apoptotic MCF-7 cells significantly, with early and late apoptotic cells rising from a baseline of 0.8% (0.51% early, 0.29% late) in untreated cells to 31.9% (22.39% early, 9.51% late) in treated cells. mdpi.com

Further investigations into pyridine-thiazole hybrid molecules revealed a significant increase in the total number of apoptotic MCF-7 cells to 42.7% after treatment, compared to just 4.4% in control groups. mdpi.com This pro-apoptotic activity is often linked to the inhibition of specific signaling pathways necessary for cancer cell survival and proliferation. The cytotoxic effects are selective, with some derivatives showing high efficacy against cancer cell lines like lung carcinoma (A549) and cervical cancer (HeLa) while having minimal impact on normal cells.

| Compound Class/Derivative | Cell Line | Key Apoptotic Effects | Reference |

| 2-hydrazinyl-1,3-thiazole derivative (Compound 4) | MCF-7 (Breast Cancer) | Induces programmed cell death and necrosis; arrests cell cycle at G1 stage. | nih.gov |

| Thiazole-Acetoxy Derivative (Compound 5) | MCF-7 (Breast Cancer) | Moderated cytotoxic activity (IC₅₀ = 28.0 µM). | mdpi.com |

| Thiazole-Acetoxy Derivative (Compound 5) | HepG2 (Liver Cancer) | Moderated cytotoxic activity (IC₅₀ = 26.8 µM). | mdpi.com |

| Pyridine-Thiazole Hybrid (Compound 4) | MCF-7 (Breast Cancer) | Increased total apoptotic cells to 42.7% (from 4.4% in control). | mdpi.com |

| Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate | A549 (Lung), HeLa (Cervical) | Exhibits selective cytotoxicity and induces apoptosis. | |

| Ethyl ... acetate (B1210297) derivatives (Compounds 5d, 5g) | Huh-7, HepG-2 (Liver Cancer) | Induce significant cellular late apoptosis and G1 phase cell cycle arrest. | nih.gov |

Interference with Essential Microbial Metabolic Processes

The antimicrobial properties of acetyl-ethyl thiazole derivatives are partly attributed to their ability to interfere with critical metabolic pathways in bacteria and fungi. By targeting enzymes essential for microbial survival, these compounds can effectively halt growth and proliferation.

One of the key metabolic targets is the fatty acid biosynthesis (FAS) pathway. Specifically, certain thiazole derivatives have been shown to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), the enzyme that catalyzes the initial condensation step in this pathway. jchemrev.com Inhibition of FabH disrupts the production of fatty acids, which are vital components of bacterial cell membranes, leading to compromised cell integrity and death. jchemrev.com Studies have identified thiazole compounds with significant antibacterial activity linked to FabH inhibition, demonstrating Minimum Inhibitory Concentration (MIC) values as low as 1.56 µg/mL against Escherichia coli. jchemrev.com

Other research on 5-acetyl-4-methylthiazole derivatives suggests that their mode of action involves disturbing the general metabolic processes of microbes, an effect that can be observed through assays measuring salt tolerance, where metabolic disruption reduces the microbes' ability to survive in high-salt environments. analis.com.my The presence of both sulfur and nitrogen atoms within the thiazole ring enhances its physicochemical properties, making it a biologically active scaffold capable of interacting with and inhibiting various metabolic enzymes. analis.com.my

| Thiazole Derivative Class | Target Enzyme/Process | Organism(s) | Observed Effect | Reference |

| Thiazole Derivatives | β-ketoacyl-acyl carrier protein synthase III (FabH) | Escherichia coli | Potent inhibition of FabH with MIC values of 1.56 - 6.25 µg/mL. | jchemrev.com |

| 5-acetyl-4-methylthiazole derivatives | General Metabolic Processes | S. aureus, S. typhi, C. albicans | Disturbs microbial metabolism, reducing cell division and survival. | analis.com.my |

| Thiazolidine (B150603) Derivatives | Not Specified | Various Pathogens | Target essential microbial processes like DNA and protein synthesis. | researchgate.net |

Disruption of Microbial Cell Wall Synthesis

A primary mechanism for the antibacterial and antifungal action of many thiazole derivatives is the disruption of cell wall synthesis. researchgate.net The cell wall is a crucial structure for microbial viability, providing structural support and protection from osmotic stress. Compounds that inhibit its formation are often potent bactericidal or fungicidal agents.

Thiazole-containing compounds have been shown to target the synthesis of peptidoglycan, a major component of bacterial cell walls. The antibiotic Cefpodoxime, which contains a thiazole ring, functions by inhibiting penicillin-binding proteins that are essential for the final steps of peptidoglycan synthesis. jchemrev.com More broadly, various thiazole derivatives are recognized for their ability to interfere with cell wall biosynthesis pathways, making them a promising scaffold for developing new antibiotics against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus. researchgate.net

In the context of Mycobacterium tuberculosis, the causative agent of tuberculosis, specific coumarin–thiazole–pyridine (B92270) hybrids have demonstrated strong inhibition of DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase). mdpi.com This enzyme is critical for the synthesis of arabinogalactan (B145846), a key component of the unique and complex mycobacterial cell wall. By blocking this pathway, these thiazole derivatives inhibit the formation of mycolic acids, effectively disrupting the cell wall structure and killing the bacterium. mdpi.com

| Thiazole Derivative Class | Target Enzyme/Process | Organism(s) | Mechanism of Action | Reference |

| Coumarin–thiazole–pyridine hybrids | DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) | Mycobacterium tuberculosis | Blocks mycolic acid synthesis by inhibiting a key enzyme in the arabinogalactan pathway. | mdpi.com |

| Cefpodoxime (contains thiazole) | Penicillin-Binding Protein 3 | Bacteria | Suppresses peptidoglycan synthesis, a primary component of the cell wall. | jchemrev.com |

| General Thiazole Derivatives | Cell Wall Biosynthesis | Gram-positive pathogens (S. aureus) | Interfere with the cell wall synthesis pathway, compromising cell integrity. | researchgate.net |

Modulation of Protein Synthesis in Microbial Cells

Interference with protein synthesis is another effective antimicrobial strategy employed by certain thiazole derivatives. researchgate.net Proteins are fundamental to all cellular functions, and halting their production is lethal to any organism. Thiazole compounds can achieve this by targeting different stages of the protein synthesis machinery.

One identified target is the family of aminoacyl-tRNA synthetases. These enzymes are responsible for attaching the correct amino acid to its corresponding tRNA molecule, a critical step for ensuring the fidelity of protein translation. Thiazolin-4-one compounds, a class of thiazole derivatives, have been found to be effective against Gram-positive bacteria by inhibiting these enzymes. jchemrev.com

Other research has identified a thiazole orange derivative that targets FtsZ, a protein that is homologous to eukaryotic tubulin. nih.gov FtsZ is essential for bacterial cell division, forming a ring structure at the division site. By inhibiting FtsZ activity, the thiazole derivative blocks cell division, leading to a potent, broad-spectrum bactericidal effect against numerous pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and NDM-1 Escherichia coli. nih.gov This highlights the versatility of the thiazole scaffold in targeting not just synthesis but also key proteins involved in cellular replication.

Receptor Binding and Signaling Cascade Modulation

In addition to direct enzyme inhibition, acetyl-ethyl thiazole derivatives exert significant biological effects by binding to cellular receptors and modulating their downstream signaling cascades. This mechanism is particularly relevant to their anticancer activity, where they can inhibit pathways that drive tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).

A prominent target for many thiazole derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov VEGFR-2 is a key receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting endothelial cell proliferation and migration, which are essential for angiogenesis. Several novel 1,3-thiazole derivatives have been developed as potent inhibitors of VEGFR-2. nih.gov For example, one compound demonstrated significant inhibitory activity against VEGFR-2 with an IC₅₀ value of 0.093 µM, comparable to the standard drug Sorafenib. nih.gov By blocking this receptor, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth.

Similarly, other receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) are also targets. nih.gov Dysregulation of EGFR signaling is a common feature in many cancers, leading to uncontrolled cell growth. Thiazole derivatives have been designed as dual inhibitors, targeting both EGFR and other key proteins like SIRT2 (Sirtuin 2), a deacetylase enzyme implicated in cell cycle regulation and tumorigenesis. nih.gov Molecular docking studies confirm that these compounds can fit into the ATP-binding sites of these receptors, preventing their activation and blocking downstream signals. nih.govfrontiersin.org This multi-targeted approach may offer a more robust therapeutic strategy, potentially overcoming mechanisms of drug resistance. nih.gov

| Thiazole Derivative | Target Receptor/Protein | IC₅₀ Value | Biological Outcome | Reference |

| Thiazole Derivative (Compound 4) | VEGFR-2 | 0.093 µM | Inhibition of angiogenesis; antiproliferative activity in breast cancer cells. | nih.gov |

| Thiazole Derivative (Compound 4c) | VEGFR-2 | 0.15 µM | Inhibition of angiogenesis; antiproliferative activity in breast cancer cells. | mdpi.com |

| Thiazole Derivative (Compound 11d) | EGFR | 30 nM (GI₅₀) | Potent antiproliferative effects. | frontiersin.org |

| Thiazole Derivative (Compound 11f) | VEGFR-2 | 27 nM (GI₅₀) | Potent antiproliferative effects. | frontiersin.org |

| 3-((4-Acetylphenyl)...) Acid Derivative (Compound 22) | SIRT2 / EGFR | 2.47 µM (A549 cells) | Antiproliferative activity in lung cancer models. | nih.gov |

Role of Acetyl Ethyl Thiazoles As Precursors and Building Blocks in Complex Organic Synthesis

Utilization in the Synthesis of Diverse Heterocyclic Frameworks

The thiazole (B1198619) ring, particularly when functionalized with reactive acetyl and ethyl groups, is a key precursor for constructing a variety of other heterocyclic systems. sci-hub.se The Hantzsch condensation is a foundational method for creating the initial 5-acetylthiazole ring from α-halocarbonyls and a sulfur-containing reactant like a thioamide or thiourea (B124793). sci-hub.setandfonline.com Once formed, the acetyl group on the thiazole ring becomes a handle for further cyclization and condensation reactions.

Researchers have successfully used 5-acetylthiazoles to synthesize a range of important heterocyclic compounds, including:

Pyrazoles

Pyridines

Pyrimidines

Thiophenes sci-hub.se

Thiazolyl-thiazole derivatives nih.govmedcraveonline.com

1,2,3-Triazole derivatives ajgreenchem.com

Imidazo[2,1-b] arkat-usa.orgresearchgate.netrsc.orgthiadiazoles openmedicinalchemistryjournal.com

For instance, the reaction of 5-acetyl-2-amino-4-methylthiazole with reagents like thiocarbohydrazide (B147625) or thiosemicarbazide (B42300) can lead to the formation of fused thiazolyl-thiazole systems. nih.govmedcraveonline.com Similarly, treating thiosemicarbazone derivatives of acetylthiazoles with α-chloro-acetylacetone yields acetylthiazole products. researchgate.net These reactions demonstrate the utility of the acetylthiazole core as a modular building block, enabling the assembly of complex, multi-ring structures that are of interest in medicinal and materials chemistry. nih.govresearchgate.netmdpi.com The development of one-pot synthesis procedures further enhances the efficiency of creating these diverse frameworks from simple, commercially available starting materials. researchgate.net

Table 1: Examples of Heterocyclic Frameworks Synthesized from Acetyl-Thiazole Precursors

| Acetyl-Thiazole Precursor | Reagent(s) | Resulting Heterocyclic Framework |

| 5-Acetyl-2-amino-4-methylthiazole | Thiocarbohydrazide / Thiosemicarbazide | Thiazolyl-Thiazole nih.govmedcraveonline.com |

| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Propargyl bromide, Substituted azides | Thiazole-Triazole Hybrid ajgreenchem.com |

| Thiazolyl Thiosemicarbazone | Hydrazonoyl chloride | Thiazolyl-Thiadiazole clockss.org |

| 2-Oxopyridinyl thiourea | α-Bromoketones | Pyridinyl-Thiazole nih.gov |

| Acetophenone, Thioamide | Potassium Bromate, Lipase | 2,4-Disubstituted Thiazole rsc.org |

Intermediate in the Chemical Synthesis of Amino Acids (e.g., L-Cysteine)

Thiazole derivatives, and the closely related thiazolidines, share a direct synthetic lineage with the amino acid L-cysteine (B1669680). In industrial processes, substituted thiazoles can serve as precursors for synthesizing cysteine. rsc.org Specifically, 2-aminothiazoline-4-carboxylic acid is a known intermediate in the commercial production of L-cysteine. rsc.org

The interconversion is chemically straightforward. The synthesis of the thiazole ring itself often begins with L-cysteine or its derivatives. For example, a common route to produce ethyl 2-acetyl-1,3-thiazole-4-carboxylate involves the reaction of L-cysteine ethyl ester hydrochloride with pyruvaldehyde, which forms a thiazolidine (B150603) intermediate. arkat-usa.org This intermediate is then oxidized to create the aromatic thiazole ring. arkat-usa.orgcsic.es This reaction pathway highlights the close structural relationship between cysteine and acetyl-functionalized thiazoles. Given that this transformation is reversible under different chemical conditions, acetyl-ethyl thiazoles can be considered synthetic intermediates in routes designed to produce L-cysteine and its derivatives.

Application in Total Synthesis of Natural Products and Analogues (e.g., Bacillamide A)

Acetyl-ethyl thiazoles are pivotal intermediates in the total synthesis of various natural products, most notably the marine alkaloid Bacillamide A and its analogues. nih.gov Bacillamide A, originally isolated from a marine bacterium, features a core structure of N-(2-(1H-indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide. nih.gov

In several reported synthetic routes, 2-acetylthiazole-4-carboxylic acid or its ethyl ester, ethyl 2-acetyl-1,3-thiazole-4-carboxylate, is the key building block. arkat-usa.orgresearchgate.net The synthesis of this key intermediate often starts from commercially available L-cysteine ethyl ester hydrochloride. arkat-usa.org

A general synthetic strategy is outlined below:

Formation of the Thiazole Ring : L-cysteine ethyl ester hydrochloride reacts to form a thiazolidine, which is then oxidized using an agent like manganese dioxide (MnO₂) or iodobenzene (B50100) diacetate to yield ethyl 2-acetyl-1,3-thiazole-4-carboxylate. arkat-usa.org

Amide Coupling : The resulting thiazole carboxylic acid (after hydrolysis of the ester) is coupled with tryptamine. This crucial step can be achieved using various coupling reagents, such as a mixed anhydride (B1165640) with pivaloyl chloride or through a solvent-free reaction catalyzed by 2-hydroxy-4,6-dimethylpyrimidine. arkat-usa.orgresearchgate.net

Table 2: Key Intermediates in the Total Synthesis of Bacillamide A

| Compound Name | Structure | Role |

| L-Cysteine Ethyl Ester Hydrochloride | C₅H₁₂ClNO₂S | Starting Material arkat-usa.org |

| Pyruvaldehyde | C₃H₄O₂ | Reagent arkat-usa.org |

| Ethyl 2-acetyl-1,3-thiazolidine-4-carboxylate | C₈H₁₁NO₃S | Thiazolidine Intermediate arkat-usa.org |

| Ethyl 2-acetyl-1,3-thiazole-4-carboxylate | C₈H₉NO₃S | Key Acetyl-Thiazole Intermediate arkat-usa.org |

| Tryptamine | C₁₀H₁₂N₂ | Coupling Partner arkat-usa.orgresearchgate.net |

| Bacillamide A | C₁₆H₁₅N₃O₂S | Final Natural Product nih.gov |

Precursors for Advanced Materials and Ligands (if applicable to academic studies)

The unique electronic properties and coordination ability of the sulfur and nitrogen atoms in the thiazole ring make acetyl-ethyl thiazoles attractive precursors for advanced materials and ligands. Thiazoline- and thiazole-containing ligands are gaining significant attention in contemporary chemistry, particularly in the field of asymmetric catalysis. rsc.org

The acetyl group serves as a convenient anchor point for synthesizing more elaborate ligand structures. For example, 2-acetyl-2-thiazoline (B1222474) is a direct precursor for thiazoline-based ligands used in metal-catalyzed reactions. rsc.org Researchers have developed synthetic methodologies for pyridyl bis(thiazoline) ligands, which have been investigated for their utility in asymmetric cyclopropanation reactions. rsc.org

Beyond catalysis, these thiazole derivatives are used to construct molecules with specific biological targets. For instance, novel thiazole derivatives incorporating a pyridine (B92270) moiety have been synthesized and evaluated as potential DNA gyrase inhibitors, demonstrating their potential in the development of new antimicrobial agents. nih.gov The synthesis of thiazole-based 1,2,3-triazole derivatives has also been explored for applications as inhibitors of glioblastoma cancer cells. ajgreenchem.com The modular nature of their synthesis allows for systematic structural modifications, enabling the fine-tuning of their chemical, physical, and biological properties for specific material or therapeutic applications. rsc.org

Future Directions and Emerging Research Avenues in Acetyl Ethyl Thiazole Chemistry

Exploration of Novel Synthetic Methodologies

The synthesis of thiazoles has traditionally been dominated by the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. rsc.orgtandfonline.com While robust, this method can be limited by harsh conditions and the availability of starting materials. rsc.org Future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies for acetyl-ethyl thiazole (B1198619).

Emerging trends in synthetic chemistry suggest several promising avenues:

One-Pot, Multi-Component Reactions (MCRs): These reactions offer a streamlined approach to complex molecules by combining three or more reactants in a single step, often under solvent-free conditions. researchgate.netijcce.ac.ir Developing MCRs for acetyl-ethyl thiazole would enhance synthetic efficiency, reduce waste, and allow for rapid generation of diverse derivatives. researchgate.net An expeditious one-pot method has already been developed for synthesizing 2,4-disubstituted thiazoles with high yields. researchgate.net

Catalytic C-H Activation/Functionalization: Direct C-H functionalization of the thiazole ring is a powerful strategy that avoids the need for pre-functionalized starting materials. Future work could explore transition-metal catalysis (e.g., using palladium or copper) to selectively introduce acetyl or ethyl groups onto a thiazole core or to modify an existing acetyl-ethyl thiazole scaffold. rsc.org

Flow Chemistry and Process Optimization: Continuous flow synthesis offers improved safety, scalability, and control over reaction parameters compared to batch processes. Applying flow chemistry to known synthetic routes for acetyl-ethyl thiazole, such as variations of the Hantzsch synthesis or lithiation-acylation sequences, could lead to higher yields and purity. researchgate.netgoogle.com

Green Chemistry Approaches: The use of ionic liquids or solid acid catalysts, as demonstrated for other thiazole syntheses, could provide more environmentally benign pathways to acetyl-ethyl thiazole. tandfonline.com

A comparison of potential future synthetic approaches is summarized below.

| Methodology | Potential Advantages for Acetyl-Ethyl Thiazole Synthesis | Key Challenges |

| Multi-Component Reactions | High atom economy, reduced reaction time, facile purification, rapid library synthesis. researchgate.netijcce.ac.ir | Identification of suitable reaction partners and conditions for regioselective assembly. |

| C-H Functionalization | Avoids pre-functionalization, increases step economy. rsc.org | Achieving high regioselectivity on the thiazole ring, catalyst cost and sensitivity. |

| Flow Chemistry | Enhanced safety, scalability, precise control of reaction conditions, improved yield. researchgate.net | Initial setup costs, potential for clogging with solid byproducts. |

| Green Catalysis | Use of recyclable catalysts (e.g., solid acids), reduced solvent waste, milder conditions. tandfonline.com | Catalyst efficiency and stability, separation of product from the catalytic medium. |

Design and Synthesis of Mechanistically Targeted Derivatives